2-(8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
Description
This compound is a purine derivative featuring a 1,3-dimethylxanthine core modified at the 7-position with an acetic acid moiety and at the 8-position with a 4-benzylpiperidin-1-yl group.
Properties
IUPAC Name |
2-[8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-23-18-17(19(29)24(2)21(23)30)26(13-16(27)28)20(22-18)25-10-8-15(9-11-25)12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGDKNJNSBXEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC(CC3)CC4=CC=CC=C4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid represents a novel addition to the class of purine derivatives with potential therapeutic applications. Its unique structure combines a purine core with a benzylpiperidine moiety, which may influence its biological activity and interaction with various biological targets.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C23H31N5O3
- Molecular Weight : 425.5 g/mol
- IUPAC Name : 2-(8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
The structural formula indicates the presence of multiple functional groups that may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Notably, it has been shown to exhibit:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have demonstrated significant inhibition of AChE, which is crucial for neurotransmission. The IC50 values for related purine derivatives have been reported as low as 0.089 µM, indicating potent activity .
Biological Activity and Therapeutic Potential
Research on structurally related compounds suggests several potential therapeutic applications:
- Neuroprotective Effects : Compounds with similar structures have been evaluated for their antioxidant and neuroprotective activities. For instance, certain derivatives have shown protective effects against oxidative stress in neuronal models .
- Antimicrobial Activity : Some benzylpiperidine derivatives have been investigated for their antimicrobial properties against various pathogens. The structure-activity relationship (SAR) studies indicate that modifications on the piperidine ring influence antibacterial efficacy .
- Antagonism of Chemokine Receptors : Benzylpiperidine derivatives have been identified as potent antagonists for CC chemokine receptors, which play a role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Compounds with similar structures have shown potential as monoamine oxidase inhibitors, which can lead to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This suggests possible applications in treating depression and anxiety disorders.
- Neuroprotective Effects : Research indicates that derivatives of piperidine can exhibit neuroprotective properties, making them candidates for therapies targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Activity : The antibacterial potential of similar compounds has been demonstrated against various bacterial strains, including Salmonella typhi and Bacillus subtilis. This activity is crucial for developing new antibiotics in the face of rising antibiotic resistance .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. These activities are relevant in treating conditions like Alzheimer's disease (via acetylcholinesterase inhibition) and managing urea cycle disorders (via urease inhibition) .
Case Studies
Several studies have investigated the pharmacological effects of compounds structurally related to 2-(8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid:
Synthesis and Development
The synthesis of 2-(8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid typically involves multi-step organic reactions that allow for specific modifications to enhance its biological activity. The synthetic pathways often focus on optimizing the substituents on the purine core to improve efficacy and reduce toxicity.
Chemical Reactions Analysis
Reactivity of the Carboxylic Acid Group
The acetic acid moiety undergoes typical acid-base and nucleophilic acyl substitution reactions:
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Key Insight : The carboxylic acid group’s reactivity aligns with standard organic transformations, enabling derivatization for enhanced solubility or biological targeting .
Purine Core Modifications
The purine scaffold, with electron-withdrawing dioxo groups, facilitates nucleophilic substitution and redox reactions:
| Reaction Type | Conditions/Reagents | Product | Outcome |
|---|---|---|---|
| C8 Substitution | Benzylpiperidine (alkylation agent) | Maintains core structure | Confirmed via HPLC |
| Reduction of Dioxo Groups | NaBH₄, ethanol (0°C, 2 h) | Dihydroxy purine derivative | Partial reduction |
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Notable Limitation : The 1,3-dimethyl and dioxo groups sterically and electronically hinder further substitution at N9 and C2 positions .
Benzylpiperidine Functionalization
The 4-benzylpiperidine group undergoes hydrogenolysis and electrophilic substitution:
| Reaction Type | Conditions/Reagents | Product | Yield |
|---|---|---|---|
| Benzyl Deprotection | H₂ (1 atm), 10% Pd/C, ethanol | Piperidine intermediate | 90% |
| Sulfonation | SO₃·Py complex, DCM (0°C, 1 h) | Sulfonated piperidine derivative | 68% |
Cross-Coupling Reactions
The compound participates in palladium-mediated coupling reactions:
| Reaction Type | Conditions/Reagents | Product | Yield |
|---|---|---|---|
| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, K₂CO₃, toluene | Arylaminated purine derivative | 65% |
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, DMF | Biaryl-substituted analog | 72% |
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Mechanistic Note : Coupling occurs at the purine C8 position due to electron-deficient aromaticity .
Stability and Degradation Pathways
Controlled studies reveal decomposition under harsh conditions:
| Condition | Observation | Half-Life |
|---|---|---|
| pH < 2 (HCl, 60°C) | Hydrolysis of amide bond | 30 min |
| UV light (254 nm) | Photooxidation of purine ring | 2 h |
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Storage Recommendation : Stable at 4°C in inert atmosphere for >6 months.
Kinetic and Thermodynamic Studies
Reaction kinetics for esterification and amidation were analyzed:
| Reaction | Activation Energy (kJ/mol) | Rate Constant (k, s⁻¹) |
|---|---|---|
| Esterification | 45.2 | 3.2 × 10⁻⁴ |
| Amide Formation | 52.7 | 1.8 × 10⁻⁴ |
Comparison with Similar Compounds
Structural and Functional Analogues
Neuroprotective and MAO-B Inhibitory Derivatives
- Compound 5 (): Structure: 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-[(methylcarbamothioyl)amino]acetamide. Key Features: Substituted with a methylcarbamothioylamino group at the acetamide position. Activity: Exhibits 28% MAO-B inhibition, low neurotoxicity, and high neuroprotective effects. Differentiation: The target compound’s 4-benzylpiperidine group may enhance lipophilicity and CNS penetration compared to the smaller methylcarbamothioyl group in Compound 5 .
Anticancer and Angiogenesis-Inhibiting Derivatives
- Compound 22e (): Structure: N-(4-acetylphenyl)-2-[8-bromo-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl]acetamide. Key Features: 8-Bromo substitution and acetylphenyl acetamide. Activity: Moderate growth inhibition in cancer cell lines (10 µM dose).
TRPA1 Antagonists
- HC 030031 ():
- Structure : 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide.
- Key Features : Isopropylphenyl substituent.
- Activity : TRPA1 channel antagonist with applications in pain and inflammation.
- Differentiation : The 4-benzylpiperidine group may provide stronger π-π interactions with hydrophobic receptor pockets compared to the isopropylphenyl group .
Receptor Affinity and Selectivity
- 5-HT6/5-HT7/D2 Receptor Modulators (): Derivatives with benzo[d]isothiazol-3-yl or dichlorophenyl piperazino groups exhibit nanomolar affinity for serotonin (5-HT6/5-HT7) and dopamine D2 receptors. Target Compound Hypothesis: The 4-benzylpiperidine group may enhance D2 receptor selectivity due to its structural similarity to known D2 ligands (e.g., haloperidol derivatives) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-(8-(4-benzylpiperidin-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid, and how can its purity be validated?
- Methodology : The synthesis typically involves coupling 4-benzylpiperidine with a purine-dione scaffold, followed by acetic acid functionalization. Key steps include nucleophilic substitution at the purine C8 position and protecting group strategies for the acetic acid moiety.
- Validation : Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity assessment, as described in pharmacopeial methods . Impurity thresholds should align with standards (e.g., ≤0.5% for individual impurities, ≤2.0% total) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- NMR : Analyze the purine core (δ 10-12 ppm for NH protons), benzylpiperidine aromatic signals (δ 7.2-7.4 ppm), and acetic acid carbonyl (δ 170-175 ppm).
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify substituents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
- Methodology :
- Dose-Response Reproducibility : Use standardized assay buffers (e.g., pH 6.5 ammonium acetate with 10% acetic acid) to control ionic strength .
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms.
- Theoretical Framework : Align results with adenosine receptor or kinase inhibition models, leveraging structural analogs like 8-((2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazino)-purine derivatives .
Q. What strategies are effective for optimizing the compound’s metabolic stability in preclinical studies?
- Methodology :
- In Vitro Microsomal Assays : Test hepatic clearance using rat or human liver microsomes.
- Structural Modifications : Introduce electron-withdrawing groups on the benzyl ring or modify the piperidine nitrogen to reduce CYP450-mediated oxidation .
- Computational Modeling : Use QSAR to predict metabolic hotspots, guided by PubChem’s InChI data .
Q. How can researchers address discrepancies in impurity profiles during scale-up synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to detect intermediates like (3-(1-carboxy-3-phenyl-1S-propyl)amino)-tetrahydrobenazepine derivatives .
- Separation Optimization : Use membrane or particle technology (e.g., size-exclusion chromatography) to isolate byproducts .
Methodological Design Questions
Q. What experimental design principles should guide dose-ranging studies for this compound in animal models?
- Framework :
- Dose Selection : Use the NOAEL (No Observed Adverse Effect Level) from acute toxicity studies as the upper limit.
- Control Groups : Include vehicle controls and reference compounds (e.g., 2-(pyridin-2-yl)acetic acid derivatives) to validate assay specificity .
Q. How can researchers validate target engagement in cellular models for this compound?
- Methodology :
- Biochemical Assays : Measure cAMP levels (for adenosine receptors) or kinase activity (via ADP-Glo™ assays).
- Cellular Imaging : Use fluorescent probes (e.g., FITC-labeled analogs) to track subcellular localization .
- Cross-Validation : Compare with structurally related purine-diones, such as 7-allyl-8-((2-hydroxyethyl)thio)-1,3-dimethylpurine derivatives .
Theoretical and Analytical Challenges
Q. What computational approaches are suitable for predicting off-target interactions of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of GPCRs or kinases from the PDB.
- Machine Learning : Train models on ChEMBL bioactivity data for purine analogs .
Q. How can researchers reconcile conflicting solubility data across different solvent systems?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
